N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide
Description
N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a synthetic organic compound featuring a central oxazolidinone core substituted with a 4-fluorophenyl group at the 3-position and an isobutyramide moiety attached via a methylene bridge at the 5-position. Its structural features suggest possible relevance in medicinal chemistry, though its exact pharmacological profile remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(2)13(18)16-7-12-8-17(14(19)20-12)11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZMRNPIAPZTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and herbicide development. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 250.28 g/mol. The compound features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibacterial agent.
The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis. The oxazolidinone structure allows it to bind to the bacterial ribosome, thereby blocking the initiation of translation. This mechanism is similar to that of linezolid, a well-known antibiotic used against Gram-positive infections. Research has indicated that derivatives of oxazolidinones can also exhibit herbicidal properties by targeting chloroplast translation in plants .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antibacterial Efficacy : A study published in RSC Advances explored the antibacterial properties of oxazolidinone derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
- Herbicidal Activity : Research conducted on the herbicidal properties of oxazolidinones demonstrated that this compound could inhibit chloroplast translation, leading to plant death. The study involved screening various analogs for their herbicidal effects on Arabidopsis thaliana, with promising results indicating significant herbicidal activity at low concentrations .
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential utility in oncology research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two structurally or functionally related substances: 4-Fluoroisobutyrylfentanyl (4-FIBF) and RTI-126 .
Structural and Chemical Comparisons
Table 1: Key Structural and Chemical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | CAS Number | Pharmacological Class |
|---|---|---|---|---|---|
| N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide | Oxazolidinone | 4-Fluorophenyl, methylene-linked isobutyramide | Not provided | Not available | Unknown (novel structure) |
| 4-Fluoroisobutyrylfentanyl (4-FIBF) | Piperidine | 4-Fluorophenyl, phenethyl, isobutyramide | C23H29FN2O | 244195-32-2 | Opioid agonist (fentanyl analog) |
| RTI-126 | Bicyclo[3.2.1]octane | 3-Methyl-1,2,4-oxadiazol-5-yl, phenyl | C14H18N2O | 146659-37-2 | Research chemical (CNS activity) |
Detailed Analysis
4-Fluoroisobutyrylfentanyl (4-FIBF)
- Core Structure : 4-FIBF belongs to the fentanyl analog family, characterized by a piperidine ring linked to a phenethyl group. This structure is typical of synthetic opioids targeting µ-opioid receptors .
- Key Differences: Unlike the oxazolidinone-based query compound, 4-FIBF’s piperidine core and phenethyl substituent are hallmarks of potent opioid activity.
- Pharmacology: 4-FIBF exhibits high affinity for opioid receptors, leading to analgesic and euphoric effects.
RTI-126
- Core Structure: RTI-126 features a bicyclo[3.2.1]octane system fused with an oxadiazole ring, distinct from the oxazolidinone scaffold .
Research Findings and Implications
- Safety and Regulation : Compounds like 4-FIBF and RTI-126 are often classified as controlled substances or research chemicals due to abuse liability or uncertain safety profiles. The structural resemblance of the query compound to regulated analogs warrants caution in handling and further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
